molecular formula C6H10F2N2OS B14513967 N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride CAS No. 63562-80-1

N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride

Cat. No.: B14513967
CAS No.: 63562-80-1
M. Wt: 196.22 g/mol
InChI Key: WGXGCZHTUIBCPG-UHFFFAOYSA-N
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Description

N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride is a compound belonging to the class of sulfonimidoyl fluorides. These compounds are known for their unique chemical properties and potential applications in various fields, including organic synthesis, materials science, and drug discovery. The presence of both fluorocarbonyl and sulfinimidoyl groups in the molecule imparts distinct reactivity and stability, making it a valuable compound for scientific research.

Preparation Methods

The synthesis of N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride typically involves the use of sulfur-fluorine exchange (SuFEx) reactions. One common method involves the reaction of N-Boc-sulfinamide (Boc=tert-butyloxycarbonyl) salt building blocks with fluorinating agents such as Selectfluor. The reaction conditions are mild, and the product is obtained in high yield and excellent purity after a simple aqueous workup . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and yield.

Chemical Reactions Analysis

N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include primary and secondary amines, Grignard reagents, and fluorinating agents like Selectfluor. The major products formed from these reactions are sulfonimidamides and sulfoximines.

Mechanism of Action

The mechanism of action of N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride involves its reactivity with various nucleophiles, such as amines and organometallic reagents. The compound’s fluorocarbonyl and sulfinimidoyl groups facilitate these reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride can be compared with other sulfonimidoyl fluorides and related compounds, such as:

The uniqueness of this compound lies in its combination of fluorocarbonyl and sulfinimidoyl groups, which impart distinct reactivity and stability, making it a versatile compound for various scientific applications.

Properties

CAS No.

63562-80-1

Molecular Formula

C6H10F2N2OS

Molecular Weight

196.22 g/mol

IUPAC Name

N-[fluoro(piperidin-1-yl)-λ4-sulfanylidene]carbamoyl fluoride

InChI

InChI=1S/C6H10F2N2OS/c7-6(11)9-12(8)10-4-2-1-3-5-10/h1-5H2

InChI Key

WGXGCZHTUIBCPG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=NC(=O)F)F

Origin of Product

United States

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